molecular formula C6H12N2O3 B13385790 2-Amino-4-(2-aminoethoxy)but-3-enoic acid

2-Amino-4-(2-aminoethoxy)but-3-enoic acid

Cat. No.: B13385790
M. Wt: 160.17 g/mol
InChI Key: USGUVNUTPWXWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-aminoethoxy)but-3-enoic acid is an amino acid derivative known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group, an ethoxy group, and a butenoic acid moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-aminoethoxy)but-3-enoic acid can be achieved through a multi-step process involving novel intermediates. One common method involves the use of 2,2’-disubstituted diethyl ether and dialkyl N-protected amidomalonate as starting materials . The preferred starting materials are bis-2-chloroethyl ether and diethyl acetamidomalonate . The process proceeds through key intermediates such as ethyl-2-acetamido-4-[2-(2-phthalimido)ethoxy]-but-2-enoate .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-aminoethoxy)but-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(2-aminoethoxy)but-3-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-aminoethoxy)but-3-enoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit ethylene production by interfering with the biosynthetic pathway of this plant hormone . The compound may act by binding to key enzymes or receptors involved in ethylene synthesis, thereby reducing its production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-aminoethoxy)but-3-enoic acid stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit ethylene production in plants makes it particularly valuable for agricultural research and applications.

Properties

IUPAC Name

2-amino-4-(2-aminoethoxy)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUVNUTPWXWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=CC(C(=O)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860607
Record name 2-Amino-4-(2-aminoethoxy)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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